N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide
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Overview
Description
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
Target of Action
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide, a derivative of coumarin, has been found to exhibit significant inhibitory activity against the growth of tested bacterial strains . The primary targets of this compound are likely to be bacterial proteins or enzymes that are essential for bacterial growth and survival.
Mode of Action
It is known that coumarins and their derivatives can inhibit bacterial dna gyrase , an enzyme that is crucial for DNA replication in bacteria. By inhibiting this enzyme, the compound can prevent bacterial replication and growth.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, by inhibiting DNA gyrase, it can disrupt the DNA replication pathway in bacteria, leading to the cessation of bacterial growth . The downstream effects of this disruption can include cell death and the inhibition of bacterial colony formation.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of DNA replication, which is essential for bacterial survival and proliferation . Therefore, the compound could potentially be used as an antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as anhydrous zinc chloride . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Used in the production of dyes and as a fluorescent marker in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-methylumbelliferone: Another coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Dicoumarol: An anticoagulant that inhibits vitamin K epoxide reductase.
Uniqueness
N-(4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl)acetamide is unique due to its specific structural features, which confer distinct biological activities. Its phenyl group at the 3-position and the acetamide group at the 7-position contribute to its enhanced antimicrobial and antioxidant properties compared to other coumarin derivatives .
Properties
IUPAC Name |
N-(4-methyl-2-oxo-3-phenylchromen-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-15-9-8-14(19-12(2)20)10-16(15)22-18(21)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFVLZISBNAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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